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Compound of Interest

4-Ethyl-2-(piperazin-1-
Compound Name:

ylmethyl)morpholine
CAS No.: 1354951-63-5
Cat. No.: B3377869

Get Quote

Executive Summary

This guide details the structural verification, physicochemical analysis, and quality control
protocols for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine. As a heterobifunctional scaffold
containing both a morpholine ether and a piperazine diamine, this molecule presents unique
analytical challenges, particularly regarding stereochemistry (C2-morpholine chirality) and
detection (lack of strong chromophores).

This document serves as a self-validating protocol for researchers synthesizing or utilizing this
compound as a fragment in fragment-based drug discovery (FBDD) or as a linker in PROTAC
design.

Part 1: Molecular Identity & Theoretical Framework

Before initiating wet-lab analysis, the theoretical physicochemical baseline must be established
to validate experimental data.
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Structural Connectivity

The molecule consists of a morpholine ring substituted at the N-position (position 4) with an
ethyl group and at the C2-position with a methyl bridge connecting to the N1 of a piperazine
ring.

o Chirality: The C2 position of the morpholine ring is a chiral center. Unless stereoselectively
synthesized, the substance exists as a racemic mixture (

).

o Reactivity: The piperazine ring contains a secondary amine (N4'), serving as a nucleophilic
handle, while the morpholine nitrogen is tertiary and sterically hindered.

Quantitative Data Profile

Parameter Value Notes

4-Ethyl-2-(piperazin-1- _ _
IUPAC Name ) Systematic naming
ylmethyl)morpholine

Confirmed via valence
Molecular Formula )
calculation

) Based on standard atomic
Average Molecular Weight 213.32 g/mol

weights
Monoisotopic Mass 213.1841 Da Critical for HRMS validation
[M+H]+ Exact Mass 214.1914 Da The target ion in ESI+ mode

Estimated; implies good
Topological Polar Surface Area  ~45 A2 P g. ]
membrane permeability

LogP (Predicted) ~0.2-0.5 Amphiphilic nature

Part 2: Analytical Workflow & Methodologies
High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify connectivity.
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Protocol:

 lonization Source: Electrospray lonization (ESI) in Positive Mode. The molecule has three
basic nitrogens, ensuring facile protonation.

e Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000).
e Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Mechanistic Validation (The Nitrogen Rule): According to the Nitrogen Rule, a molecule with an
odd number of nitrogen atoms (3) must have an odd nominal molecular weight (213 Da). The
observed molecular ion

will be even (214 Da).
Fragmentation Pathway (MS/MS):
e Precursor:

214.19

e Primary Loss: Cleavage of the methylene bridge.

o Fragment A: Piperazine moiety (

)

~87.

o Fragment B: Ethyl-morpholine cation (

)

~128.

e Secondary Loss: Ring opening or loss of the ethyl group (

Nuclear Magnetic Resonance (NMR)
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Objective: Map the carbon skeleton and confirm the substituent positions.
Solvent Selection:

e : Standard for carbon backbone.

e : Required if investigating the exchangeable proton on the secondary piperazine amine
(though often broad).

Predicted Spectral Assignment (

NMR, 400 MHz,
):
Chemical Shift
_ ( o . Mechanistic
Moiety Multiplicity Integration ]
Insight
ppm)
Deshielded by
Morpholine C2-H 3.6 -3.8 Multiplet 1H Oxygen; chiral
center.
Diastereotopic
Morpholine 35.37 Multiplet 2H due to C2
chirality.
Fluxional at RT;
Piperazine Ring 2.8-3.0 Broad Mult. 8H may sharpen at
high temp.
Linker ( ABX system with
24-26 DD or Mult. 2H
" C2-H.
-N)
N-Ethyl ( Coupled to
23-24 Quartet 2H ]
) terminal methyl.
N-Ethyl ( _ Characteristic
1.0-1.1 Triplet 3H . i )
) high-field signal.
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Self-Validation Step: Use 2D COSY to confirm the coupling between the Ethyl

and

, and HSQC to differentiate the Morpholine ether carbons (downfield, ~66 ppm) from the
amine-adjacent carbons (~50-60 ppm).

Chromatographic Purity Analysis (HPLC)

Challenge: Piperazine and morpholine rings lack conjugated

-systems, resulting in negligible UV absorption above 210 nm. Standard UV detection (254 nm)
will likely yield false negatives (purity overestimation).

Recommended Method: LC-MS or CAD (Charged Aerosol Detection)
e Column: C18 Reverse Phase (high pH stability preferred, e.g., XBridge).
e Mobile Phase:

o A: 10mM Ammonium Bicarbonate (pH 10) — Basic pH keeps amines deprotonated,
improving peak shape.

o B: Acetonitrile.
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: ESI-MS (SIM mode at 214.2 Da) or CAD.

Part 3: Visualization of Workflows
Analytical Characterization Logic

This diagram illustrates the decision tree for validating the molecule, ensuring no "blind spots"
caused by its lack of UV activity.
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Crude Synthesis Product
4-Ethyl-2-(piperazin-1-ylmethyl)morpholine
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Caption: Analytical decision matrix emphasizing the necessity of Mass Spectrometry over UV
detection due to the molecule's specific physicochemical properties.

Structural Connectivity & Fragmentation

This diagram represents the molecular connectivity and the predicted fragmentation points
during Mass Spectrometry.

Ethyl Group ) N-Allyiation () N4 Ring Chiral Center C2') _ subsiituent
(C2HS5) k (Tertiary) (C4H60) (Stereogenic)

» Primary MS Fragment
(miz ~87 & ~128)

Click to download full resolution via product page

Caption: Structural connectivity map highlighting the chiral center, reactive secondary amine,
and the primary site of alpha-cleavage during MS analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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